3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride
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Overview
Description
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl]sulfanylacetate . This intermediate is further transformed into the desired benzoic acid derivative through a series of reactions involving cyclization and coupling with electrophiles .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the inhibition of cell growth and proliferation, making the compound useful in anticancer and antimicrobial therapies . The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound is structurally similar and has been studied for its anticancer properties.
4-methyl-4H-1,2,4-triazole-3-thiol:
Uniqueness
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
CAS No. |
2763750-30-5 |
---|---|
Molecular Formula |
C11H12ClN3O2 |
Molecular Weight |
253.7 |
Purity |
95 |
Origin of Product |
United States |
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